molecular formula C10H9FO4 B15334873 Ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate

Ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate

Cat. No.: B15334873
M. Wt: 212.17 g/mol
InChI Key: FNCQHXJMONDFNE-UHFFFAOYSA-N
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Description

Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is a fluorinated aromatic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound features a fluorine atom at the 7-position of the benzo[d][1,3]dioxole ring system, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-fluorobenzo[d][1,3]dioxole-4-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is performed in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions.

  • Purification: The crude product is purified through distillation or recrystallization to obtain the pure ester.

Types of Reactions:

  • Oxidation: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Ethyl 4-Fluorobenzo[d][1,3]dioxole-7-carboxylate: Similar structure but with the fluorine atom at a different position.

  • Ethyl Benzo[d][1,3]dioxole-4-carboxylate: Lacks the fluorine atom.

Uniqueness: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C10H9FO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3

InChI Key

FNCQHXJMONDFNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)F)OCO2

Origin of Product

United States

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